Defined Intermediate TCR/pMHC Half-Life Differentiates SAINFEKL from Agonist and Antagonist Variants
The half-life (t1/2) of the TCR/pMHC complex is a critical biophysical parameter that determines T-cell activation outcomes. The OVA-A2 peptide (SAINFEKL) exhibits an intermediate half-life of 34.7 seconds, a value that distinguishes it from both the wild-type agonist and other functionally distinct variants. This quantitative metric, measured by surface plasmon resonance (SPR), provides a precise basis for selecting the appropriate peptide for experiments focused on T-cell activation thresholds and kinetic proofreading [1].
| Evidence Dimension | TCR/pMHC complex half-life (t1/2) |
|---|---|
| Target Compound Data | 34.7 seconds (s) |
| Comparator Or Baseline | pOVA (SIINFEKL, wild-type): 33 s; pOVA-G4 (SIIGFEKL): 77 s; pOVA-E1 (EIINFEKL): 10.3 s; pOVA-R4 (SIIRFEKL): 5.4 s; pOVA-K4 (SIIKFEKL): <3.5 s |
| Quantified Difference | SAINFEKL half-life is 5.2% greater than wild-type SIINFEKL, but 54.9% shorter than the super-agonist SIIGFEKL and 3.4-fold longer than the antagonist EIINFEKL. |
| Conditions | Surface plasmon resonance (SPR) at 25°C, using soluble OT-I TCR and H-2Kb/peptide complexes. |
Why This Matters
This defined intermediate half-life makes SAINFEKL an essential tool for studying the kinetic threshold of T-cell activation, as it can induce a productive response while being highly sensitive to modulation by co-stimulatory signals or antagonistic ligands.
- [1] Aleksic, M., et al. (2010). Table 1: Half-life of TCR/pMHC complex. T-cell antagonism by short half-life pMHC ligands can be mediated by an efficient trapping of T-cell polarization toward the APC. Proceedings of the National Academy of Sciences, 107(1), 210-215. View Source
